molecular formula C20H21N3O B14506162 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- CAS No. 63925-79-1

1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl-

Cat. No.: B14506162
CAS No.: 63925-79-1
M. Wt: 319.4 g/mol
InChI Key: AEPMYZSWJWDVRL-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- can be achieved through various synthetic routes. One common method involves the nitrosation of indoles in a slightly acidic environment. This process allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . The reaction conditions are mild, typically involving the use of a nitrosating agent at low temperatures, followed by conversion to the desired product at room temperature .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- involves its interaction with molecular targets such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells. The exact pathways involved depend on the specific kinase targeted and the cellular context.

Comparison with Similar Compounds

1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- lies in its specific functional groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

63925-79-1

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-1-phenylindole-3-carbaldehyde

InChI

InChI=1S/C20H21N3O/c1-21-11-13-22(14-12-21)20-18(15-24)17-9-5-6-10-19(17)23(20)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3

InChI Key

AEPMYZSWJWDVRL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)C=O

Origin of Product

United States

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